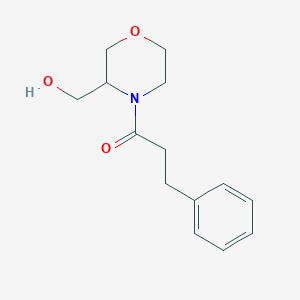

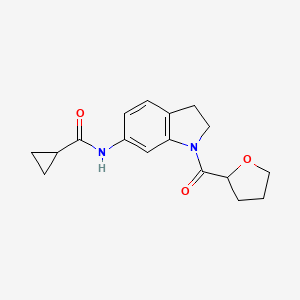

1-(3-(Hydroxymethyl)morpholino)-3-phenylpropan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(Hydroxymethyl)morpholino)-3-phenylpropan-1-one, also known as HMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HMPA is a potent nucleophilic catalyst that is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds. In

科学的研究の応用

Synthesis and Biological Activity

1-(3-(Hydroxymethyl)morpholino)-3-phenylpropan-1-one has been utilized as a key intermediate in the synthesis of compounds with potential antitumor and antibacterial activities. A study by Isakhanyan et al. (2016) demonstrated the synthesis of tertiary aminoalkanol hydrochlorides derived from this compound, showing antitumor activity in vitro (Isakhanyan et al., 2016). Additionally, Isakhanyan and colleagues (2014) synthesized derivatives with antibacterial properties, emphasizing the compound's versatility as a precursor for biologically active molecules (Isakhanyan et al., 2014).

Material Science and Polymer Chemistry

In the realm of materials science, the compound and its derivatives have been used in the development of advanced materials. Angiolini et al. (1997) discussed copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, derived from morpholino phenylpropanone compounds, serving as photoinitiators for ultraviolet-curable pigmented coatings. These findings highlight the compound's potential in the creation of new polymeric materials with specific photoreactive properties (Angiolini et al., 1997).

Organic Synthesis

The compound's utility extends into organic synthesis, where it acts as a building block for various chemical transformations. Research by Thivolle-Cazat and Tkatchenko (1979) illustrated its role in the catalytic conversion of butadiene into octadienes, showcasing its application in complex organic reactions and the synthesis of industrially relevant compounds (Thivolle-Cazat & Tkatchenko, 1979).

作用機序

Safety and Hazards

将来の方向性

The use of morpholino-based compounds in research and therapeutics is a promising area of study. For example, morpholino-based hydrogels have been studied for their response to morpholino targets . Additionally, guidelines for the use of morpholinos in zebrafish have been published, indicating the growing interest in this field .

特性

IUPAC Name |

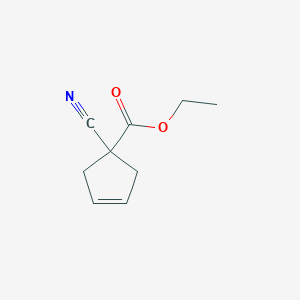

1-[3-(hydroxymethyl)morpholin-4-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-11-18-9-8-15(13)14(17)7-6-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUIFFPMJXZEDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)CCC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)

![ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011121.png)

![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)

![4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(cyanomethyl)-4-oxobutanamide](/img/structure/B3011137.png)

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)